1-Cyclopropyl-3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one
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Overview
Description
1-Cyclopropyl-3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoropiperidine moiety, and a dihydropyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is treated with a carbene precursor under suitable conditions.
Synthesis of the Difluoropiperidine Moiety: The difluoropiperidine moiety can be synthesized by fluorination of a piperidine derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling Reactions: The cyclopropyl and difluoropiperidine intermediates are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Cyclopropyl-3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one: This compound is unique due to its specific combination of structural features, including the cyclopropyl group, difluoropiperidine moiety, and dihydropyrazinone core.
Other Cyclopropyl Derivatives: Compounds with similar cyclopropyl groups but different substituents may exhibit different chemical and biological properties.
Other Difluoropiperidine Derivatives: Compounds with the difluoropiperidine moiety but different core structures may have varying applications and mechanisms of action.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical properties and potential applications. This makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C18H24F2N4O2 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-cyclopropyl-3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrazin-2-one |
InChI |
InChI=1S/C18H24F2N4O2/c19-18(20)5-10-23(11-6-18)16(25)13-3-8-22(9-4-13)15-17(26)24(12-7-21-15)14-1-2-14/h7,12-14H,1-6,8-11H2 |
InChI Key |
SOZACUYTMRUTNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CN=C(C2=O)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F |
Origin of Product |
United States |
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